molecular formula C17H18N2O4 B4750493 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide

Cat. No. B4750493
M. Wt: 314.34 g/mol
InChI Key: DAWUYXMYXDVFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. FUB-144 is a novel compound that has been synthesized to mimic the effects of natural cannabinoids found in the marijuana plant.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide acts on the CB1 receptor in a similar manner to natural cannabinoids found in marijuana. It binds to the receptor and activates intracellular signaling pathways, resulting in the modulation of neurotransmitter release. This leads to the various physiological and psychoactive effects associated with the compound.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, and neuroprotective properties. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide has also been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that its purity and consistency can be tightly controlled. This makes it an ideal candidate for preclinical studies. However, the psychoactive effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide may pose a risk to researchers working with the compound. Additionally, the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide on human health are not well understood.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide. One area of interest is the potential therapeutic applications of the compound. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide has shown promise as an analgesic, anti-inflammatory, and neuroprotective agent, and further studies are needed to determine its efficacy in these areas. Another area of interest is the development of new synthetic cannabinoids that are more selective and have fewer side effects than N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide. This could lead to the development of safer and more effective treatments for a range of medical conditions.
Conclusion:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide is a novel synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its analgesic, anti-inflammatory, and neuroprotective properties, and has shown promise as a treatment for a range of medical conditions. However, the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide on human health are not well understood, and further studies are needed to determine its safety and efficacy.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been used in various preclinical studies to investigate its potential as an analgesic, anti-inflammatory, and neuroprotective agent.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-17(19-7-1-3-13(19)14-4-2-8-21-14)18-12-5-6-15-16(11-12)23-10-9-22-15/h2,4-6,8,11,13H,1,3,7,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWUYXMYXDVFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)pyrrolidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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